molecular formula C18H20F3N3O4S B2930409 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine CAS No. 2380011-07-2

3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine

Cat. No.: B2930409
CAS No.: 2380011-07-2
M. Wt: 431.43
InChI Key: JGGPIHMJMWLOOC-UHFFFAOYSA-N
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Description

3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a trifluoromethoxybenzenesulfonyl group and a piperidinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate dicarbonyl compounds and hydrazine derivatives.

    Introduction of the Piperidinylmethoxy Group: This step usually involves nucleophilic substitution reactions where a piperidine derivative is reacted with a suitable leaving group on the pyridazine ring.

    Attachment of the Trifluoromethoxybenzenesulfonyl Group: This is often accomplished through sulfonylation reactions using trifluoromethoxybenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridazine ring or the sulfonyl group, potentially leading to the formation of amines or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions activated by the electron-withdrawing trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Conditions may include the use of strong bases like sodium hydride or nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylation or trifluoromethylation.

Mechanism of Action

The mechanism of action of 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Methyl-6-({1-[4-(methoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

Properties

IUPAC Name

3-methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4S/c1-13-2-7-17(23-22-13)27-12-14-8-10-24(11-9-14)29(25,26)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPIHMJMWLOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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